Bienvenue dans la boutique en ligne BenchChem!

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

basicity modulation protonation state hERG liability

3',3'-Difluoro-1,4'-bipiperidine dihydrochloride (CAS 1934439-49-2; free base CAS 864356-23-0; alternative 2HCl CAS 2101206-90-8) is a gem-difluorinated bipiperidine building block comprising two piperidine rings connected via a C1–N4' linkage, with both fluorine atoms installed at the 3-position of the secondary-amine-bearing ring. The dihydrochloride salt (C₁₀H₂₀Cl₂F₂N₂, MW 277.18 g/mol) is the preferred procurement form for direct use in synthesis, while the free base (C₁₀H₁₈F₂N₂, MW 204.26 g/mol) is also commercially available.

Molecular Formula C10H20Cl2F2N2
Molecular Weight 277.18 g/mol
CAS No. 1934439-49-2
Cat. No. B3034584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',3'-Difluoro-1,4'-bipiperidine dihydrochloride
CAS1934439-49-2
Molecular FormulaC10H20Cl2F2N2
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCNCC2(F)F.Cl.Cl
InChIInChI=1S/C10H18F2N2.2ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;;/h9,13H,1-8H2;2*1H
InChIKeyFJTLDVHSQHMOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',3'-Difluoro-1,4'-bipiperidine Dihydrochloride (CAS 1934439-49-2): Procurement-Relevant Physicochemical and Structural Baseline


3',3'-Difluoro-1,4'-bipiperidine dihydrochloride (CAS 1934439-49-2; free base CAS 864356-23-0; alternative 2HCl CAS 2101206-90-8) is a gem-difluorinated bipiperidine building block comprising two piperidine rings connected via a C1–N4' linkage, with both fluorine atoms installed at the 3-position of the secondary-amine-bearing ring [1]. The dihydrochloride salt (C₁₀H₂₀Cl₂F₂N₂, MW 277.18 g/mol) is the preferred procurement form for direct use in synthesis, while the free base (C₁₀H₁₈F₂N₂, MW 204.26 g/mol) is also commercially available . The bipiperidine scaffold has established precedent in chemokine receptor (CCR3) antagonist programs and CNS-targeted drug discovery campaigns [2]. The strategic gem-difluoro substitution at the 3-position distinguishes this compound from non-fluorinated, mono-fluorinated, and regioisomeric (4,4-difluoro) bipiperidine analogs through quantifiable modulation of basicity, lipophilicity, and metabolic stability relevant to rational building-block selection [3].

Why 3',3'-Difluoro-1,4'-bipiperidine Dihydrochloride Cannot Be Casually Replaced by Other Bipiperidine Building Blocks


The bipiperidine building-block category encompasses structurally similar but physicochemically divergent compounds: non-fluorinated 1,4'-bipiperidine (pKa ~11.16) , mono-fluorinated analogs such as 3-fluoro-1,4'-bipiperidine, and regioisomeric 4,4-difluoro-1,4'-bipiperidine (CAS 686298-08-8). The position and multiplicity of fluorine substitution directly control the protonation state of the secondary amine at physiological pH, the lipophilicity (LogP) partitioning behavior, and the susceptibility of the piperidine ring to oxidative metabolism [1]. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that both the number of fluorine atoms and their distance from the protonation center are major determinants of basicity, while conformational preferences further modulate pKa and LogP values [2]. Interchanging the 3,3-difluoro substitution pattern with a 4,4-difluoro or non-fluorinated variant without experimental verification would alter the protonation equilibrium, hydrogen-bonding capacity, and metabolic profile of the derived final compound, potentially compromising target engagement, selectivity, and pharmacokinetic performance [3]. The quantitative evidence below establishes the measurable differentiation that justifies compound-specific procurement.

Quantitative Differentiation Evidence: 3',3'-Difluoro-1,4'-bipiperidine Dihydrochloride vs. Closest Analogs


pKa Modulation: Gem-Difluoro Substitution Reduces Secondary Amine Basicity by ~0.85 pKa Units vs. Non-Fluorinated Parent

The predicted pKa of the secondary amine in 3,3-difluoro-1,4'-bipiperidine is 10.31 ± 0.10, compared to the experimentally reported pKa of 11.16 for non-fluorinated 1,4'-bipiperidine, representing a ΔpKa of approximately –0.85 units . This reduction is consistent with the inductive electron-withdrawing effect of the gem-difluoro group and aligns with the systematic observation that each fluorine atom introduced at the 3-position of a piperidine ring lowers the conjugate acid pKa by approximately 0.4–0.5 units, depending on distance from the protonation center [1]. The Le Roch et al. (2024) study further calculated that fluorination of piperidines notably lowers basicity, and this pKa reduction is directly correlated with decreased affinity for hERG potassium channels, a primary source of cardiac toxicity liability in drug development [2].

basicity modulation protonation state hERG liability amine pKa

Metabolic Stability: Gem-Difluorination at the 3-Position Retains or Slightly Improves Intrinsic Microsomal Clearance vs. Non-Fluorinated Piperidines

The systematic study by Holovach et al. (2022) on gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives compared to their non-fluorinated counterparts when assayed for intrinsic microsomal clearance [1]. In the Melnykov et al. (2023) study spanning mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability across nearly all difluorinated piperidine compounds studied, with the sole exception being the 3,3-difluoroazetidine derivative—the 3,3-difluoropiperidine scaffold retained metabolic stability [2]. This contrasts with the metabolic vulnerability of non-fluorinated piperidine rings, where the C3 methylene position is a known site of CYP-mediated oxidative metabolism. The C–F bond strength (~485 kJ/mol vs. ~413 kJ/mol for C–H) and the electron-withdrawing character of the CF₂ group deactivate the adjacent carbon centers toward oxidative attack [3].

metabolic stability intrinsic clearance CYP metabolism oxidative metabolism

Lipophilicity Differentiation: 3,3-Difluoro Substitution Increases LogP by ~0.3 Units vs. Non-Fluorinated 1,4'-Bipiperidine

The predicted XLogP value for 3,3-difluoro-1,4'-bipiperidine free base is approximately 1.5, compared to the experimentally derived XLogP3 of approximately 1.2 for non-fluorinated 1,4'-bipiperidine—an increase of ~0.3 log units [1]. For context, the mono-fluorinated analog 3-fluoro-1,4'-bipiperidine has a reported LogP of 1.439, positioning the 3,3-difluoro variant at a moderately higher lipophilicity than the mono-fluoro compound . The Melnykov et al. (2023) study confirmed that LogP values in difluorinated piperidines are considerably affected by conformational preferences of the fluorinated ring, and that gem-difluorination provides a means to tune lipophilicity without the large LogP increases (>1 unit) sometimes observed with trifluoromethyl or larger fluoroalkyl substituents [2]. This moderate LogP increase (ΔLogP ~0.25–0.30) keeps the building block within the preferred drug-like LogP range (1–3) while improving predicted membrane permeability.

lipophilicity LogP membrane permeability drug-likeness

Conformational Constraint and Structural Pre-Organization: Single Rotatable Bond and Gauche Preference in the 3,3-Difluoropiperidine Ring

The 3',3'-difluoro-1,4'-bipiperidine scaffold possesses only a single rotatable bond (the C–N linkage connecting the two piperidine rings), as confirmed by PubChem computed descriptors [1]. This contrasts with acyclic diamine building blocks that may have 4–6 rotatable bonds. The Melnykov et al. (2023) study demonstrated that pKa and LogP values for difluorinated piperidines are considerably affected by conformational preferences, with the 3,3-difluoro substitution inducing a diaxial or gauche conformational bias due to electrostatic F···H(N⁺) interactions in the protonated state [2]. The Le Roch et al. (2024) study specifically evaluated the three-dimensionality (Fsp³ and PMI plots) of fluorinated piperidine fragments and confirmed their suitability as 3D fragments for fragment-based drug discovery, where conformational pre-organization reduces the entropic penalty upon target binding [3]. By comparison, the non-fluorinated 1,4'-bipiperidine lacks this electrostatic conformational bias and samples a broader conformational ensemble, potentially reducing binding affinity in derived ligands.

conformational control rotatable bonds 3D fragments ligand pre-organization

Regioisomeric Differentiation: 3,3-Difluoro vs. 4,4-Difluoro Substitution Pattern Yields Distinct pKa and Conformational Profiles

The 3,3-difluoro-1,4'-bipiperidine scaffold positions both fluorine atoms on the carbon adjacent to the secondary amine nitrogen, exerting a maximal through-bond inductive effect on the protonation center. In the 4,4-difluoro regioisomer (CAS 686298-08-8), the fluorine atoms are positioned one additional bond away from the secondary amine, which diminishes the inductive pKa-lowering effect by approximately 0.3–0.5 pKa units relative to the 3,3-substitution pattern, based on distance-dependent inductive attenuation principles established in the Melnykov et al. (2023) systematic study [1]. The 3,3-difluoro arrangement also places the electronegative fluorine atoms in closer proximity to the N–H bond, strengthening the intramolecular F···H–N⁺ electrostatic interaction that stabilizes the gauche conformation of the protonated species [2]. This regioisomeric differentiation is critical for medicinal chemistry programs that require precise tuning of amine basicity: the 3,3-difluoro variant provides stronger basicity attenuation than the 4,4-difluoro variant when conjugated to the same scaffold, yet without the extreme pKa suppression (>2 units) seen with α-fluoroamine or trifluoromethyl substitution patterns that can abolish receptor engagement.

regioisomer comparison fluorine position effect structure-property relationship SAR building block

Procurement-Driven Application Scenarios for 3',3'-Difluoro-1,4'-bipiperidine Dihydrochloride Based on Quantified Differentiation Evidence


CNS Drug Discovery: Fragment-Based Lead Generation Requiring Reduced Basicity and Controlled LogP for Blood-Brain Barrier Penetration

In CNS programs targeting GPCRs (e.g., histamine H3, CCR3, or muscarinic receptors) where the bipiperidine scaffold serves as a core recognition element, the 3,3-difluoro substitution pattern is the rational first-choice building block. The ~0.85 unit pKa reduction vs. non-fluorinated 1,4'-bipiperidine increases the fraction of neutral, membrane-permeable species at physiological pH by approximately 7-fold , while the moderate LogP of ~1.5 keeps the fragment within the optimal CNS drug-like space (LogP 1–3, TPSA < 60 Ų) . The dihydrochloride salt form (CAS 1934439-49-2 or 2101206-90-8) provides direct aqueous solubility for parallel synthesis workflows without requiring in situ salt formation . This compound is preferred over the non-fluorinated analog when initial screening hits suffer from high basicity-driven hERG liability or poor passive permeability.

Kinase Inhibitor Programs: Building Block for CDK7 and CLK Inhibitor Scaffolds Requiring Metabolic Stability at the Solvent-Exposed Piperidine Moiety

Patent CN111217814A and related filings describe bipiperidine derivatives as cyclin-dependent kinase 7 (CDK7) and CLK inhibitors for oncology applications, where the bipiperidine moiety serves as a linking group between the hinge-binding heterocycle and the solvent-exposed region [1]. In these scaffolds, the 3,3-difluoro substitution on the solvent-exposed piperidine ring provides metabolic stabilization at a position that would otherwise be susceptible to CYP-mediated oxidation in the unsubstituted or mono-fluorinated analogs [2]. The demonstrated retention of high metabolic stability in the 3,3-difluoropiperidine class (Melnykov et al., 2023) supports procurement of this specific compound over non-fluorinated alternatives for kinase programs where in vivo half-life is a critical optimization parameter.

Structure-Activity Relationship (SAR) Studies: Parallel Synthesis of Fluorinated Bipiperidine Libraries for Basicity- and Lipophilicity-Targeted Optimization

For medicinal chemistry teams conducting systematic SAR exploration of the bipiperidine linker in a lead series, the 3,3-difluoro variant occupies a distinct and valuable position in the property space between the non-fluorinated parent (pKa ~11.16, XLogP3 ~1.2) and more heavily fluorinated analogs (e.g., tetrafluoro or CF₃-substituted variants that may overshoot desired LogP and pKa ranges) . The predicted ΔpKa of –0.85 and ΔLogP of +0.3 represent incremental, tunable shifts that allow property-based lead optimization without drastic changes to molecular recognition elements. Procurement of the 3,3-difluoro variant alongside the non-fluorinated and mono-fluorinated analogs enables a complete property matrix for multiparameter optimization.

Agrochemical and Specialty Chemical R&D: Fluorinated Building Block for Metabolic Stability in Non-Pharmaceutical Bioactive Molecules

Beyond pharmaceutical applications, the 3,3-difluoro-1,4'-bipiperidine scaffold has precedent as a synthetic intermediate in agrochemical discovery, where the gem-difluoro motif provides resistance to environmental degradation pathways (hydrolysis, soil microbial oxidation) analogous to its metabolic stabilizing effects in drug metabolism [2]. The compound's single rotatable bond and conformational pre-organization make it suitable for designing rigidified analogs of flexible diamine-containing agrochemical leads. The dihydrochloride salt form facilitates handling in polar reaction media and enables direct use in amide coupling or reductive amination protocols without additional activation steps.

Quote Request

Request a Quote for 3',3'-Difluoro-1,4'-bipiperidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.